molecular formula C19H26O5S B11946545 4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-YL)-2-(phenylsulfonyl)-6-hepten-3-one

4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-YL)-2-(phenylsulfonyl)-6-hepten-3-one

Cat. No.: B11946545
M. Wt: 366.5 g/mol
InChI Key: QWXDIOHCEZLHCD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-YL)-2-(phenylsulfonyl)-6-hepten-3-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-YL)-2-(phenylsulfonyl)-6-hepten-3-one typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.

    Formation of the Heptenone Backbone: The heptenone backbone can be constructed through aldol condensation reactions, followed by selective reduction and oxidation steps.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene and ketone functional groups.

    Reduction: Reduction reactions can target the ketone and sulfonyl groups, potentially converting them to alcohols and sulfides, respectively.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-YL)-2-(phenylsulfonyl)-6-hepten-3-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-(phenylsulfonyl)-6-hepten-3-one: Lacks the dioxolane ring but shares the heptenone and phenylsulfonyl groups.

    1-(2-Methyl-1,3-dioxolan-2-YL)-2-(phenylsulfonyl)-6-hepten-3-one: Similar structure but without the dimethyl substitution at the 4-position.

Uniqueness

The presence of the dioxolane ring and the specific substitution pattern in 4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-YL)-2-(phenylsulfonyl)-6-hepten-3-one makes it unique compared to its analogs. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H26O5S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-4,4-dimethyl-1-(2-methyl-1,3-dioxolan-2-yl)hept-6-en-3-one

InChI

InChI=1S/C19H26O5S/c1-5-11-18(2,3)17(20)16(14-19(4)23-12-13-24-19)25(21,22)15-9-7-6-8-10-15/h5-10,16H,1,11-14H2,2-4H3

InChI Key

QWXDIOHCEZLHCD-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC(C(=O)C(C)(C)CC=C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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